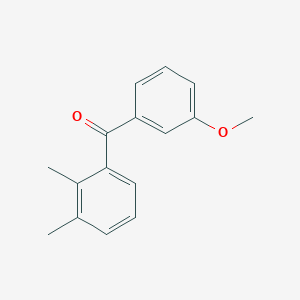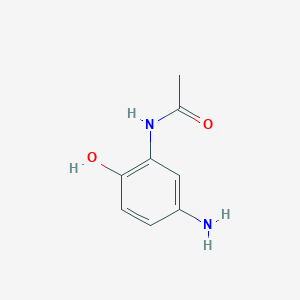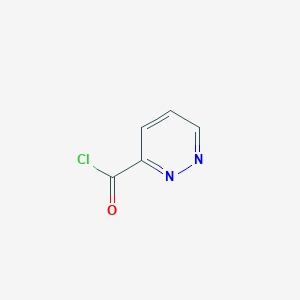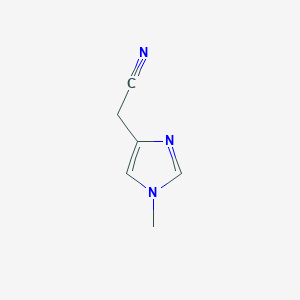
2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid
Übersicht
Beschreibung
“2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid” is a chemical compound with the empirical formula C10H14N4O2 . It is part of a larger group of heterocyclic compounds known as pyrimidines, which are aromatic and contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular weight of “2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid” is 222.05 . The SMILES string representation of the molecule is CN1CCN(CC1)c2ncc(cn2)B(O)O .Wissenschaftliche Forschungsanwendungen
Neuroprotective Applications
2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid: derivatives have shown potential as neuroprotective agents. They are being studied for their ability to protect neuronal function and structure, which is crucial in preventing or slowing disease progression in neurodegenerative diseases, ischemic stroke, and traumatic brain injury . These compounds can reduce neuronal death, offering a promising strategy for treating conditions like Alzheimer’s disease, Huntington’s disease, Parkinson’s disease, and Amyotrophic lateral sclerosis.
Anti-neuroinflammatory Properties
The same class of compounds has also been evaluated for their anti-neuroinflammatory properties. Inflammation in the nervous system can lead to or exacerbate neurodegenerative diseases. The derivatives of 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid have been found to inhibit the production of pro-inflammatory molecules like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglia cells, indicating their potential use in reducing neuroinflammation .
Acetylcholinesterase Inhibition
These compounds have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs), which are crucial for the treatment of Alzheimer’s disease (AD). By inhibiting the enzyme that breaks down acetylcholine, they help in enhancing cholinergic neurotransmission, which is vital for learning and memory. Some derivatives have shown selective inhibition of acetylcholinesterase over butyrylcholinesterase, making them potential candidates for AD drug development .
Anticancer Activity
Pyrimidine derivatives, including 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid , are being explored for their anticancer properties. They have been found to inhibit various cancer cell lines and are being studied for their mechanism of action, which includes the inhibition of tyrosine kinases. This is particularly relevant in the treatment of chronic myelogenic leukemia, where specific tyrosine kinase inhibitors are used as therapeutic agents .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets. This computational approach helps in predicting the binding affinity and mode of action of the compounds, which is essential for drug design and development .
Zukünftige Richtungen
Wirkmechanismus
- AChE inhibition is crucial because low ACh levels are associated with memory and cognitive impairment in AD patients .
- Mixed-Type Inhibition : Kinetic studies reveal that the compound acts as a mixed-type inhibitor, combining competitive and non-competitive inhibition .
- Butyrylcholinesterase (BuChE) : While AChE is selective for ACh, BuChE has broader substrate specificity. The compound also moderately inhibits BuChE .
Target of Action
Mode of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-13-2-4-14(5-3-13)10-11-6-8(7-12-10)9(15)16/h6-7H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFABBZQVLXHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591772 | |
| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019115-09-3 | |
| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)



![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)
![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)